molecular formula C10H12BrClFN B2874869 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride CAS No. 2094461-96-6

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride

Cat. No.: B2874869
CAS No.: 2094461-96-6
M. Wt: 280.57
InChI Key: DGYKAAHKOZCQMU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride is a chemical compound that features a cyclobutane ring substituted with a bromophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the bromophenyl and fluorine substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized cyclobutane compounds.

Scientific Research Applications

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl and fluorine substituents can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-chlorocyclobutan-1-amine hydrochloride
  • 1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride
  • 1-(4-Bromophenyl)-3-ethylcyclobutan-1-amine hydrochloride

Properties

IUPAC Name

1-(4-bromophenyl)-3-fluorocyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10;/h1-4,9H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKAAHKOZCQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)Br)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094461-96-6
Record name 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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